molecular formula C9H10BrNO2S B13587030 2-Bromo-4,5-dimethoxybenzothioamide

2-Bromo-4,5-dimethoxybenzothioamide

Cat. No.: B13587030
M. Wt: 276.15 g/mol
InChI Key: IFMOUFUNIDWDJX-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzothioamide is an organic compound with the molecular formula C9H10BrNO2S. It is a derivative of benzothioamide, featuring bromine and methoxy functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dimethoxybenzothioamide typically involves the bromination of 4,5-dimethoxybenzothioamide. One common method includes the use of bromine in a nonpolar solvent, where bromine is released by a redox reaction of a bromate and a bromide under the effect of sulfuric acid . The reaction proceeds via electrophilic bromination of the aromatic ring, followed by the addition of sulfuric acid and an initiator to complete the reaction .

Industrial Production Methods

Industrial production of this compound often employs a one-pot synthesis method. This approach is advantageous due to its simplicity, cost-effectiveness, and high yield. The raw materials used are inexpensive and readily available, making this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethoxybenzothioamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-Bromo-4,5-dimethoxybenzothioamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-4,5-dimethoxybenzothioamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-dimethoxybenzyl bromide
  • 2-Bromo-4,5-dimethoxybenzoic acid
  • 4-Bromo-2,5-dimethoxyamphetamine

Uniqueness

2-Bromo-4,5-dimethoxybenzothioamide is unique due to its specific combination of bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H10BrNO2S

Molecular Weight

276.15 g/mol

IUPAC Name

2-bromo-4,5-dimethoxybenzenecarbothioamide

InChI

InChI=1S/C9H10BrNO2S/c1-12-7-3-5(9(11)14)6(10)4-8(7)13-2/h3-4H,1-2H3,(H2,11,14)

InChI Key

IFMOUFUNIDWDJX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=S)N)Br)OC

Origin of Product

United States

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